Cas no 1040650-13-2 (1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide)

1-[2-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a synthetic organic compound featuring a thiazole core linked to a trifluoromethyl-substituted aniline moiety and a piperidine-4-carboxamide group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its heterocyclic and amide functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and piperidine components contribute to binding affinity and selectivity. The carboxamide terminus may facilitate hydrogen bonding interactions, improving target engagement. This compound is suited for research applications in drug discovery, especially in the development of small-molecule therapeutics targeting protein-protein interactions or enzymatic pathways.
1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide structure
1040650-13-2 structure
Product Name:1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
CAS No:1040650-13-2
MF:C18H19F3N4O2S
MW:412.429272890091
CID:5979999
PubChem ID:27377791
Update Time:2025-10-29

1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
    • 1040650-13-2
    • F5382-0228
    • VU0642920-1
    • 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxamide
    • 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
    • AKOS024508092
    • Inchi: 1S/C18H19F3N4O2S/c19-18(20,21)12-2-1-3-13(8-12)23-17-24-14(10-28-17)9-15(26)25-6-4-11(5-7-25)16(22)27/h1-3,8,10-11H,4-7,9H2,(H2,22,27)(H,23,24)
    • InChI Key: YPJHQKMQIBYSMX-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC=C(C(F)(F)F)C=2)=NC(=C1)CC(N1CCC(C(N)=O)CC1)=O

Computed Properties

  • Exact Mass: 412.11808152g/mol
  • Monoisotopic Mass: 412.11808152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 117Ų

1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide Pricemore >>

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Additional information on 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

Comprehensive Analysis of 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide (CAS No. 1040650-13-2)

In the realm of pharmaceutical and chemical research, 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide (CAS No. 1040650-13-2) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a trifluoromethylphenyl group and a thiazole ring, is widely studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique piperidine-4-carboxamide moiety, which is often associated with enhanced bioavailability and target specificity.

The compound's CAS No. 1040650-13-2 is frequently searched in academic and industrial databases, reflecting its relevance in modern medicinal chemistry. With the growing demand for novel therapeutic agents, 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is often discussed in the context of kinase inhibitors and GPCR modulators, two hot topics in drug development. Its structural complexity allows for versatile interactions with biological targets, making it a promising candidate for treating various conditions.

One of the most searched questions regarding this compound is its synthetic pathway. The synthesis of 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide involves multi-step organic reactions, including amide coupling and thiazole ring formation. These processes are critical for ensuring high purity and yield, which are essential for preclinical and clinical studies. Researchers also explore its structure-activity relationship (SAR) to optimize its pharmacological properties.

Another area of interest is the compound's potential role in addressing neurodegenerative diseases and metabolic disorders. Given the rising global prevalence of these conditions, the scientific community is actively investigating molecules like 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide for their ability to modulate key biological pathways. Its trifluoromethyl group is particularly noteworthy, as it often enhances metabolic stability and binding affinity.

From a commercial perspective, CAS No. 1040650-13-2 is listed in several chemical catalogs, catering to the needs of pharmaceutical companies and research institutions. The compound's patent status and regulatory considerations are also frequently queried, as they influence its development timeline and market potential. With the increasing integration of AI-driven drug discovery, this molecule is often featured in discussions about computational chemistry and virtual screening.

In summary, 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide represents a fascinating subject of study in contemporary chemical and pharmaceutical research. Its unique structure, combined with its potential therapeutic applications, ensures its continued relevance in scientific literature and industry pipelines. As research progresses, this compound may unlock new possibilities for treating complex diseases, aligning with the global pursuit of innovative healthcare solutions.

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